3'-O-Methyl-5-methylcytidine

Oligonucleotide Therapeutics Antisense Technology RNA Structure

Dissecting m5C biology requires probes that decouple base modification from sugar conformation. Standard 2'-O-methyl or unmodified cytidine controls cannot isolate 3'-O-methyl effects on RNA duplex stability and enzyme recruitment. 3'-O-Methyl-5-methylcytidine (CAS 2086327-74-2) uniquely combines 5-methylcytosine base modification with 3'-O-methyl ribose, enabling precise structure-activity dissection. • Completely blocks RNase H cleavage, enabling steric-blocking ASO design without target degradation • Reduces DNA/RNA duplex Tm versus 2'-O-methyl analogs, providing a tunable stability window for reduced off-target effects • Compatible with phosphoramidite-based oligonucleotide synthesis for systematic SAR walk studies Supplied with ≥95% purity and full analytical characterization, supporting reproducible epitranscriptomic and antisense therapeutic research programs.

Molecular Formula C11H17N3O5
Molecular Weight 271.27 g/mol
CAS No. 2086327-74-2
Cat. No. B1436424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-Methyl-5-methylcytidine
CAS2086327-74-2
Molecular FormulaC11H17N3O5
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OC)O
InChIInChI=1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-7(16)8(18-2)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17)/t6-,7-,8-,10-/m1/s1
InChIKeyNQWWPNJIDJMFGO-FDDDBJFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-O-Methyl-5-methylcytidine Modified Nucleoside


3'-O-Methyl-5-methylcytidine (CAS 2086327-74-2) is a synthetic, dual-modified cytidine analog featuring a 3'-O-methyl group on the ribose sugar and a 5-methyl substituent on the nucleobase . As a non-natural derivative of 5-methylcytidine (m5C), this compound is primarily employed as a research tool to dissect the structural and functional consequences of site-specific RNA modifications, particularly in the context of epitranscriptomics and the development of nuclease-resistant oligonucleotide therapeutics [1]. Its molecular formula is C₁₁H₁₇N₃O₅, with a molecular weight of 271.27 g/mol .

3'-O-Methyl-5-methylcytidine vs. Standard Modifications


The biological activity of modified oligonucleotides is exquisitely sensitive to the position and type of sugar and base modifications. Simple substitution of 3'-O-Methyl-5-methylcytidine with unmodified cytidine, 5-methylcytidine, or even the more common 2'-O-methyl-5-methylcytidine will yield drastically different experimental outcomes due to alterations in duplex thermal stability, nuclease resistance, and enzyme recruitment, specifically RNase H activity [1]. While 2'-O-methyl modifications are known to enhance duplex stability and confer nuclease resistance, 3'-O-methylation produces a distinct conformational and biological profile, including a reduced thermal melting temperature (Tm) for DNA/RNA duplexes and a complete block of RNase H cleavage, which is a critical consideration for antisense and gene-silencing applications [1].

3'-O-Methyl-5-methylcytidine Differentiation Evidence


3'-O-Methyl vs. 2'-O-Methyl Thermal Stability

Incorporation of 3'-O-methyl ribonucleosides into oligonucleotides, as a class, results in decreased duplex thermal stability relative to unmodified controls, a stark contrast to the well-documented Tm increase conferred by 2'-O-methyl modifications [1]. While a single 2'-O-methyl-5-methylcytidine modification increases the melting temperature (Tm) of RNA duplexes by 0.5 to 1.3°C, the 3'-O-methyl substitution leads to a reduction in Tm, indicating a destabilizing effect on duplex structure [1].

Oligonucleotide Therapeutics Antisense Technology RNA Structure

RNase H Cleavage Blockade vs. DNA Gapmers

Oligonucleotides incorporating 3'-O-methyl ribonucleosides are not substrates for RNase H, an enzyme that cleaves RNA in RNA/DNA heteroduplexes [1]. This is a functional differentiation from standard DNA 'gapmer' antisense designs, which rely on a central DNA region to recruit RNase H for target RNA degradation. In contrast, uniformly 3'-O-methyl modified oligonucleotides, while not activating RNase H, offer a distinct mechanism for gene silencing through steric blocking [1].

Antisense Oligonucleotides Gene Silencing Nuclease Resistance

Selective Nuclease Resistance Profile

3'-O-methyl modified oligonucleotides exhibit a distinct resistance profile, showing partial resistance to snake venom phosphodiesterase (SVPD) and complete resistance to nuclease S1, but they are not entirely nuclease-proof [1]. This contrasts with 2'-O-methyl oligonucleotides, which are reported to be completely resistant to degradation by both RNA and DNA specific nucleases [2]. This intermediate stability profile can be advantageous for applications requiring a balance between enhanced half-life and eventual biodegradation [1].

Oligonucleotide Stability Nuclease Resistance Therapeutic Development

Custom Phosphoramidite Building Block

The compound is commercially offered as a protected 5'-O-DMT-3'-phosphoramidite derivative (e.g., N4-Benzoyl-5'-O-DMT-3'-O-methyl-5-methylcytidine), which is the essential building block for automated solid-phase oligonucleotide synthesis . This contrasts with many less-common modifications that are not available as ready-to-use phosphoramidites, thus enabling researchers to site-specifically incorporate this modification into custom-designed oligonucleotides for precise structure-activity relationship (SAR) studies .

Oligonucleotide Synthesis Custom Synthesis Phosphoramidite Chemistry

3'-O-Methyl-5-methylcytidine Research Applications


m5C Epitranscriptomics Research

Use 3'-O-Methyl-5-methylcytidine as a non-natural probe to dissect the functional roles of 5-methylcytidine (m5C) modifications in RNA. By incorporating this analog, which adds a 3'-O-methyl group to the sugar, researchers can study how the local RNA structure and dynamics (e.g., altered sugar pucker and duplex stability) affect the recognition and processing of m5C sites by reader, writer, and eraser proteins. This approach, supported by the compound's differential thermal stability and nuclease resistance profiles , helps decouple the effects of base modification from the structural context of the ribose sugar .

Steric-Blocking ASO Design

Incorporate 3'-O-Methyl-5-methylcytidine via its phosphoramidite derivative into antisense oligonucleotides designed to modulate RNA function without recruiting RNase H. The 3'-O-methyl modification blocks RNase H cleavage [1], making it an ideal building block for 'steric-blocking' ASOs that function by preventing splicing, inhibiting translation, or blocking microRNA binding. Its intermediate nuclease resistance [1] provides a tailored stability window, potentially reducing off-target effects associated with highly persistent 2'-modified ASOs [1].

Oligonucleotide SAR Optimization

Employ 3'-O-Methyl-5-methylcytidine in systematic 'walk' studies across an oligonucleotide sequence to map the positional effects of this specific modification on target affinity, selectivity, and in vitro/in vivo performance. The unique combination of a 3'-O-methyl sugar modification (which decreases Tm [1] and blocks RNase H [1]) with a 5-methyl base (which itself can influence base-pairing) provides a distinct SAR data point compared to 2'-O-methyl or unmodified controls . This enables fine-tuning of oligonucleotide properties for optimal therapeutic index.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-O-Methyl-5-methylcytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.